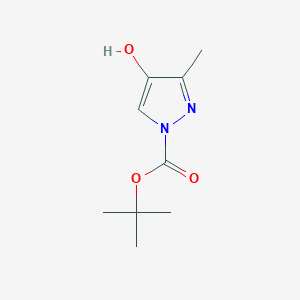

![molecular formula C8H9NO3 B3101597 (2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol CAS No. 139645-12-8](/img/structure/B3101597.png)

(2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol

Overview

Description

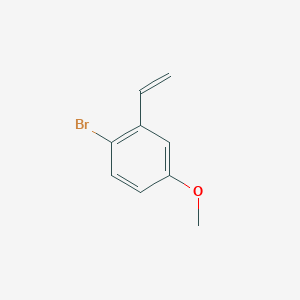

“(2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound involves a pyridine ring fused with a 1,4-dioxin ring . The exact structure would require more specific data or computational chemistry analysis for accurate determination.Scientific Research Applications

Synthesis and Applications of Oxazines

The synthesis and applications of 1,2-oxazines, 1,2 benzoxazines, and related compounds were reviewed, emphasizing their importance as chiral synthons and their general reactions. The synthesis methods, use as electrophiles, and the importance of oxazinium salts were discussed in detail (Sainsbury, 1991).

Biotechnological Applications of Methanotrophs

Methanotrophs are bacteria capable of using methane as their sole carbon source, and their potential biotechnological applications have been comprehensively reviewed. They can generate single-cell protein, biopolymers, components for nanotechnology applications, soluble metabolites, lipids, growth media, and vitamin B12 using methane. They may also be genetically engineered to produce new compounds such as carotenoids or farnesene, and some enzymes they produce are valuable products with high conversion efficiencies, which can generate methanol or sequester CO2 as formic acid ex vivo. Live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, as components of biosensors, or possibly for directly generating electricity (Strong, Xie, & Clarke, 2015).

Use of Methanol in Internal Combustion Engines

A comprehensive overview was presented on the utilization of methanol as a potential oxygenated fuel for internal combustion engines. The study examined blending methanol with diesel/biodiesel/methanol and premixing with intake air or fumigation in engines. Findings include that methanol as a fuel can replace up to 95% and 25% of diesel through fumigation and blending, respectively, with methanol–diesel blends showing lower emissions and proving their potential as a suitable replacement for ethanol–diesel blends (Pandey, 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-5-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-5-6-8-7(1-2-9-6)11-3-4-12-8/h1-2,10H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYDSVKMASXIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CN=C2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3101518.png)

![7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3101546.png)

![tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate](/img/structure/B3101570.png)

![D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3101588.png)

![Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3101593.png)

![4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3101600.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide](/img/structure/B3101624.png)